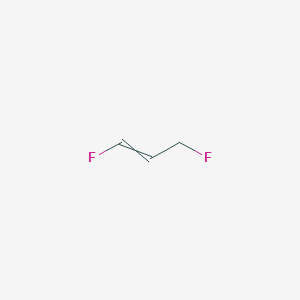
1,3-Difluoroprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Difluoroprop-1-ene is an organic compound with the molecular formula C3H4F2 It is a fluorinated alkene, characterized by the presence of two fluorine atoms attached to the first and third carbon atoms of the propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Difluoroprop-1-ene can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromopropane with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction typically occurs under reflux conditions, leading to the substitution of bromine atoms with fluorine atoms.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient and scalable processes. For instance, the reaction of 1,3-dichloropropane with hydrogen fluoride (HF) in the presence of a catalyst such as antimony pentachloride (SbCl5) can yield this compound. This method allows for the large-scale production of the compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoroprop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or carboxylic acids.
Reduction: Reduction reactions can convert this compound to fluorinated alkanes.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium cyanide (NaCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Fluorinated alcohols and carboxylic acids.
Reduction: Fluorinated alkanes.
Substitution: Compounds with various functional groups replacing the fluorine atoms.
Scientific Research Applications
1,3-Difluoroprop-1-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving fluorinated substrates.
Medicine: Research into fluorinated compounds often explores their potential as pharmaceuticals due to their unique properties.
Industry: this compound is used in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 1,3-difluoroprop-1-ene involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the reactivity and stability of the compound, making it a valuable tool in studying reaction mechanisms. Fluorinated compounds often exhibit unique electronic properties, which can influence their interactions with enzymes, receptors, and other biological molecules.
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoroprop-1-ene: Another fluorinated propene with fluorine atoms on the same carbon.
3,3-Difluoroprop-1-ene: A compound with both fluorine atoms on the third carbon.
1,1,1-Trifluoropropane: A fully fluorinated propane derivative.
Uniqueness
1,3-Difluoroprop-1-ene is unique due to the positioning of its fluorine atoms, which imparts distinct chemical and physical properties
Properties
CAS No. |
58777-28-9 |
|---|---|
Molecular Formula |
C3H4F2 |
Molecular Weight |
78.06 g/mol |
IUPAC Name |
1,3-difluoroprop-1-ene |
InChI |
InChI=1S/C3H4F2/c4-2-1-3-5/h1-2H,3H2 |
InChI Key |
INPRTAFPJCUIBZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C=CF)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















